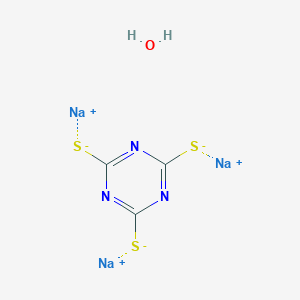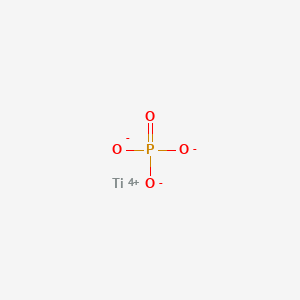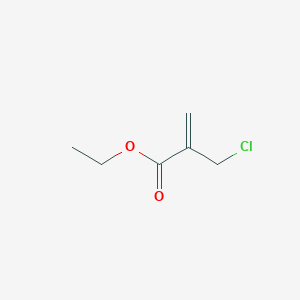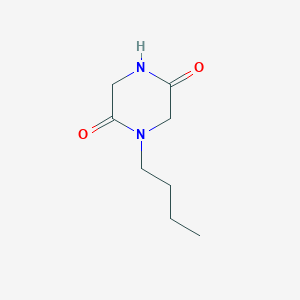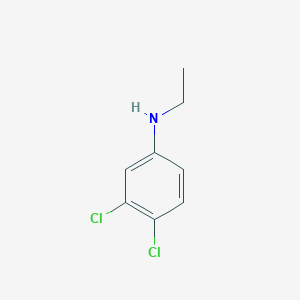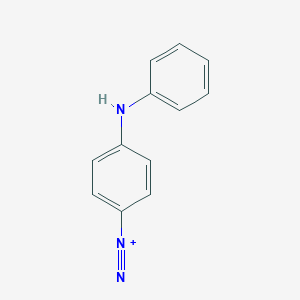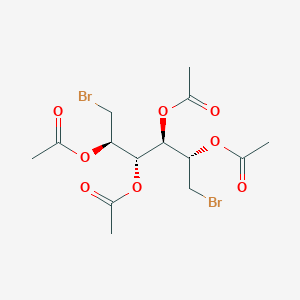
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBTA and has a molecular weight of 535.05 g/mol. The following paper will discuss the synthesis method of DBTA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of DBTA is not fully understood. However, it has been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. This inhibition leads to the accumulation of glycosylated compounds, which can have various biological effects.
Effets Biochimiques Et Physiologiques
DBTA has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death. DBTA has also been reported to have anti-inflammatory and anti-bacterial properties. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DBTA in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for use in various experiments. However, one limitation of using DBTA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
The potential applications of DBTA in various fields of scientific research are vast. Some future directions for research could include further investigation into its anti-cancer properties and its potential use in the treatment of neurodegenerative diseases. Additionally, research could focus on developing new synthetic routes for DBTA and its derivatives, as well as exploring its potential as a glycosyl donor in the synthesis of complex oligosaccharides.
Conclusion
In conclusion, 1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate, or DBTA, is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research into the potential applications of DBTA could lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of DBTA involves the reaction of 1,6-dibromo-1,6-dideoxygalactitol with acetic anhydride and pyridine under reflux conditions. The product is then purified using column chromatography to obtain DBTA in high yield and purity.
Applications De Recherche Scientifique
DBTA has shown potential applications in various fields of scientific research. It has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals. DBTA has also been used as a glycosyl donor in the synthesis of oligosaccharides.
Propriétés
Numéro CAS |
15410-52-3 |
|---|---|
Nom du produit |
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate |
Formule moléculaire |
C14H20Br2O8 |
Poids moléculaire |
476.11 g/mol |
Nom IUPAC |
[(2R,3S,4R,5S)-3,4,5-triacetyloxy-1,6-dibromohexan-2-yl] acetate |
InChI |
InChI=1S/C14H20Br2O8/c1-7(17)21-11(5-15)13(23-9(3)19)14(24-10(4)20)12(6-16)22-8(2)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14- |
Clé InChI |
UKPLTNPGLVFJHC-LVEBTZEWSA-N |
SMILES isomérique |
CC(=O)O[C@H](CBr)[C@@H]([C@@H]([C@H](CBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC(CBr)C(C(C(CBr)OC(=O)C)OC(=O)C)OC(=O)C |
Synonymes |
1,6-Dibromo-1,6-dideoxygalactitol 2,3,4,5-tetraacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
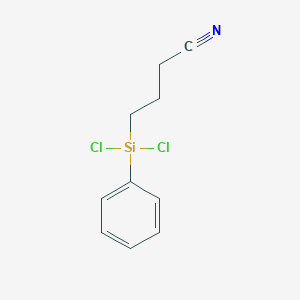
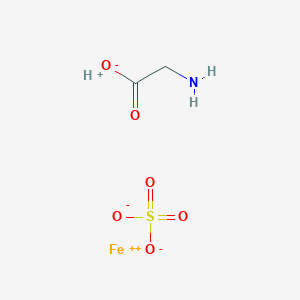
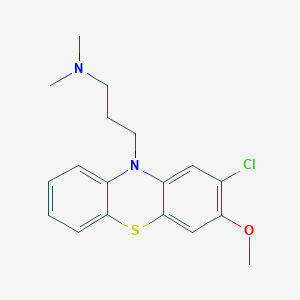
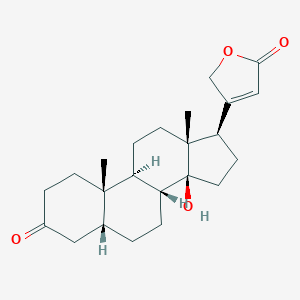
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
